Lipophilicity (XLogP3-AA) Comparison: p-Tolylthio vs. 4-Chlorophenylthio Analog
The target compound's computed XLogP3-AA of 3.7 positions it within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP ≤5) but distinguishes it from the 4-chlorophenylthio analog (CAS 895470-99-2), which has a higher computed XLogP3-AA of approximately 4.1 due to the increased hydrophobicity of the chlorine substituent [1][3]. The 0.4-unit difference in XLogP3-AA translates to a ~2.5-fold difference in calculated octanol-water partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance rate [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (PubChem release 2025.09.15) |
| Comparator Or Baseline | 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (CAS 895470-99-2): XLogP3-AA ~4.1 (estimated by structural increment) |
| Quantified Difference | ΔXLogP3-AA ≈ −0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem computational platform |
Why This Matters
Lower lipophilicity generally correlates with reduced off-target binding, lower metabolic clearance, and improved aqueous solubility—factors that directly impact hit-to-lead progression success rates.
- [1] PubChem Compound Summary CID 18573274. XLogP3-AA 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/18573274 (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3): 3-26. View Source
- [3] PubChem Compound Summary for CID 53323316. XLogP3-AA estimated ~4.1 based on structural analogy to measured values for related chlorophenyl sulfides. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
